molecular formula C13H14F2N4O2S B10966375 4-({(E)-[4-(difluoromethoxy)-3-methoxyphenyl]methylidene}amino)-5-ethyl-4H-1,2,4-triazole-3-thiol

4-({(E)-[4-(difluoromethoxy)-3-methoxyphenyl]methylidene}amino)-5-ethyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B10966375
M. Wt: 328.34 g/mol
InChI Key: PJYAVWNEPOEFGG-FRKPEAEDSA-N
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Description

4-({(E)-[4-(difluoromethoxy)-3-methoxyphenyl]methylidene}amino)-5-ethyl-4H-1,2,4-triazole-3-thiol is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and is substituted with a difluoromethoxy and methoxy phenyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

The synthesis of 4-({(E)-[4-(difluoromethoxy)-3-methoxyphenyl]methylidene}amino)-5-ethyl-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.

    Introduction of the phenyl group: The phenyl group with difluoromethoxy and methoxy substituents can be introduced through nucleophilic aromatic substitution reactions.

    Formation of the imine linkage: The imine linkage (methylideneamino group) can be formed through condensation reactions between an aldehyde and an amine.

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.

Chemical Reactions Analysis

4-({(E)-[4-(difluoromethoxy)-3-methoxyphenyl]methylidene}amino)-5-ethyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The imine linkage can be reduced to form amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like nitric acid or halogens. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: It could be explored for its potential therapeutic effects, such as antimicrobial or anticancer properties.

    Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-({(E)-[4-(difluoromethoxy)-3-methoxyphenyl]methylidene}amino)-5-ethyl-4H-1,2,4-triazole-3-thiol depends on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes involved in essential metabolic pathways. The molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar compounds to 4-({(E)-[4-(difluoromethoxy)-3-methoxyphenyl]methylidene}amino)-5-ethyl-4H-1,2,4-triazole-3-thiol include other triazole derivatives with different substituents. These compounds may share some chemical properties but differ in their reactivity and applications. For example:

These compounds highlight the versatility of triazole derivatives and their potential for various applications.

Properties

Molecular Formula

C13H14F2N4O2S

Molecular Weight

328.34 g/mol

IUPAC Name

4-[(E)-[4-(difluoromethoxy)-3-methoxyphenyl]methylideneamino]-3-ethyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C13H14F2N4O2S/c1-3-11-17-18-13(22)19(11)16-7-8-4-5-9(21-12(14)15)10(6-8)20-2/h4-7,12H,3H2,1-2H3,(H,18,22)/b16-7+

InChI Key

PJYAVWNEPOEFGG-FRKPEAEDSA-N

Isomeric SMILES

CCC1=NNC(=S)N1/N=C/C2=CC(=C(C=C2)OC(F)F)OC

Canonical SMILES

CCC1=NNC(=S)N1N=CC2=CC(=C(C=C2)OC(F)F)OC

Origin of Product

United States

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